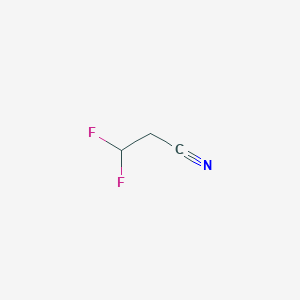

3,3-Difluoropropanenitrile

Description

Significance of Organofluorine Compounds in Advanced Chemical Research

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become indispensable in modern chemical research and various industries. The unique properties imparted by the fluorine atom, the most electronegative element, lead to significant alterations in the physical, chemical, and biological characteristics of the parent molecule. Current time information in Bangalore, IN.rsc.org This has profound implications in fields such as pharmaceuticals, agrochemicals, and materials science. Current time information in Bangalore, IN.enamine.net

The introduction of fluorine can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. enamine.netnews-medical.net It is estimated that approximately 20% of all pharmaceuticals and over half of agrochemicals contain fluorine. rsc.orgenamine.net Notable examples of fluorine-containing drugs include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). Current time information in Bangalore, IN. In materials science, the carbon-fluorine bond, being one of the strongest in organic chemistry, contributes to high thermal stability and chemical resistance, leading to the development of advanced materials like fluoropolymers. Current time information in Bangalore, IN.mdpi.com

Historical Context of Fluorinated Nitriles in Synthetic Chemistry

The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound, fluoromethane, being a key milestone. Current time information in Bangalore, IN. However, the systematic exploration and development of fluorinated compounds, including fluorinated nitriles, gained significant momentum in the mid-20th century with the advent of new synthetic methodologies. Current time information in Bangalore, IN.

The synthesis of fluoroalkyl cyanides, or fluorinated nitriles, has been an area of active research. Early methods often involved harsh conditions and limited substrate scope. A significant advancement in the field was the development of safer and more selective fluorinating agents. beilstein-journals.org The synthesis of various fluorinated nitriles has been achieved through methods such as the dehydration of amides, nucleophilic substitution of alkyl halides, and the hydroamination of perfluoroalkenes. researchgate.net For instance, the synthesis of fluoroacetonitrile (B113751) was first reported in 1922. researchgate.net Over the years, the development of more sophisticated synthetic routes has provided access to a wide array of functionalized and non-functionalized fluorinated nitriles, which serve as crucial building blocks in organic synthesis. researchgate.netacademie-sciences.fr

Unique Position of 3,3-Difluoropropanenitrile within Difluorinated Scaffolds

Among the various classes of organofluorine compounds, those containing a difluorinated methylene (B1212753) (CF2) group hold a special place, particularly in medicinal chemistry. enamine.net The gem-difluoromethylene group is considered a valuable motif as it can act as a bioisostere for other functional groups like a carbonyl group, an ether linkage, or a hydroxyl group, while offering improved metabolic stability and modified electronic properties. news-medical.netnih.gov

This compound, with its difluorinated carbon adjacent to a methylene group and a nitrile functionality, represents a unique and valuable building block. The presence of the CF2 group at the 3-position influences the reactivity of the entire molecule. This specific arrangement within a three-carbon chain terminating in a nitrile group provides a versatile scaffold for the synthesis of more complex fluorinated molecules. The nitrile group itself can be readily converted into other functional groups such as amines, carboxylic acids, or amides, further expanding its synthetic utility. academie-sciences.fr The strategic placement of the difluoro group makes this compound a key intermediate for creating novel difluorinated scaffolds for drug discovery and materials science applications. rsc.orgresearchgate.net

Overview of Current Research Landscape Pertaining to this compound

Current research involving this compound is diverse, spanning from fundamental synthetic methodology to applications in advanced materials and medicinal chemistry. The compound is recognized as a valuable intermediate for creating more complex molecules. vulcanchem.com

In the field of materials science, fluorinated nitriles, including derivatives of this compound, are being investigated as components of non-flammable and high-voltage electrolytes for lithium-ion batteries. researchgate.netacs.org The introduction of fluorine can enhance the electrochemical stability and safety of these electrolytes. researchgate.net Patents have been filed that include this compound as a component in non-aqueous electrolytes for secondary batteries, highlighting its potential in this technologically significant area. google.comgoogle.com

In medicinal chemistry, the focus is on utilizing this compound as a building block for the synthesis of biologically active compounds. For example, it has been incorporated into the synthesis of potent and permeable BACE-1 inhibitors, which are of interest for the treatment of Alzheimer's disease. nih.gov Furthermore, derivatives such as 3-(3-(aminomethyl)phenyl)-2,2-difluoropropanenitrile are being explored as pharmaceutical intermediates. aksci.com The ability to use this compound to create complex fluorinated molecules underscores its importance in the ongoing quest for new and improved therapeutic agents. molport.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₃F₂N |

| Molecular Weight | 91.06 g/mol |

| CAS Number | 10353-60-3 |

| IUPAC Name | This compound |

| Canonical SMILES | C(C#N)C(F)F |

| InChI | InChI=1S/C3H3F2N/c4-3(5)1-2-6/h3H,1H2 |

| InChIKey | HENWDOAXHRRZFZ-UHFFFAOYSA-N |

Data sourced from PubChem CID 60922398 nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,3-difluoropropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F2N/c4-3(5)1-2-6/h3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENWDOAXHRRZFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Difluoropropanenitrile

Established Synthetic Pathways to 3,3-Difluoropropanenitrile

Established methods for the synthesis of this compound primarily rely on the transformation of suitably functionalized propanenitrile precursors. These approaches can be broadly categorized into precursor-based synthesis and direct fluorination strategies.

Precursor-Based Synthesis Approaches

A common and effective strategy for introducing a gem-difluoro group is through the deoxofluorination of a carbonyl group. In the context of this compound synthesis, this involves the preparation of a 3-oxopropanenitrile precursor, which is then subjected to fluorination.

One plausible route begins with the readily available 3-hydroxypropionitrile. This precursor can be oxidized to the corresponding aldehyde, 3-oxopropanenitrile, using standard oxidizing agents. The subsequent deoxofluorination of the aldehyde functionality yields the desired this compound.

Another potential precursor is 3-chloropropionitrile. While direct conversion to the ketone is not straightforward, it can be used to synthesize other intermediates that lead to 3-oxopropanenitrile.

The synthesis of 3-oxopropanenitriles from various heterocyclic compounds via electrophilic cyanoacetylation has been reported, offering a range of potential starting materials for the subsequent fluorination step.

| Precursor | Intermediate | Product | Reagents for Key Step |

| 3-Hydroxypropionitrile | 3-Oxopropanenitrile | This compound | PCC, DMP (Oxidation) |

| Heterocycles | 3-Oxopropanenitriles | This compound | Acetic or trifluoroacetic anhydride (B1165640):cyanoacetic acid |

Fluorination Strategies for Propanenitrile Derivatives

The key step in the precursor-based approach is the fluorination of the carbonyl group in 3-oxopropanenitrile. Several reagents are well-established for this transformation, most notably sulfur-based fluorinating agents.

Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), are widely used for the conversion of aldehydes and ketones to gem-difluorides. The reaction proceeds via a fluoro-Pummerer-type rearrangement. These reagents are known for their efficiency and broad substrate scope. For instance, the deoxofluorination of racemic pyrrolidinone with DAST has been achieved in good yield, demonstrating its applicability to cyclic ketones. nih.gov

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is another versatile electrophilic fluorinating agent. While it is often used for the fluorination of activated C-H bonds, it can also be employed in the synthesis of gem-difluoro compounds from certain precursors.

The table below summarizes the application of these reagents in analogous transformations.

| Substrate Type | Fluorinating Agent | Product Type | Reported Yield (%) |

| Racemic Pyrrolidinone | DAST | gem-Difluoropyrrolidine | 64 |

| 4,4'-Difluorobenzophenone | Deoxo-Fluor® | Bis(4-fluorophenyl)difluoromethane | Not specified |

| Thiocarbonyl derivatives | Deoxo-Fluor® / SbCl3 | gem-Difluorides | Excellent |

Novel and Emerging Synthetic Routes to this compound

Research into fluorination chemistry is continually evolving, with a focus on developing more efficient, selective, and environmentally benign methods. These emerging routes offer potential future strategies for the synthesis of this compound.

Catalytic Approaches in Difluoropropanenitrile Synthesis

Catalytic methods for geminal difluorination are highly desirable as they can reduce waste and improve reaction efficiency. Recent advancements have focused on the use of transition metal catalysts and organocatalysts.

Iodoarene-catalyzed geminal difluorination of styrenes has been reported, utilizing p-TolI as the catalyst and Selectfluor® as the fluorine source. researchgate.net This method is effective for a range of styrenes and could potentially be adapted for propenenitrile derivatives. The proposed mechanism involves the in-situ generation of an ArIF2 species.

While direct catalytic fluorination of an unactivated methylene (B1212753) group adjacent to a nitrile is challenging, the development of new catalytic systems continues to be an active area of research.

Photochemical and Electrochemical Methods for Selective Fluorination

Photochemical and electrochemical methods offer alternative activation strategies for fluorination reactions, often proceeding under mild conditions without the need for harsh reagents.

Photochemical fluorination of C-H bonds in aromatic carbonyl compounds using Selectfluor® under UV-A irradiation has been demonstrated without the need for a catalyst. chemrxiv.org This approach relies on the ability of the substrate to act as both a hydrogen atom transfer donor and a photo-HAT-acceptor. While this has been applied to benzylic positions, its extension to aliphatic nitriles is a potential area for exploration.

Electrochemical fluorination provides another avenue for the synthesis of fluorinated compounds. Direct electrochemical difluorination of gem-difluorostyrenes has been achieved using Et3N·3HF as the fluorine source. researchgate.netrsc.org This method allows for chemo- and regioselective fluorination under mild conditions. The electrochemical gem-difluorination of carbon-carbon triple bonds has also been reported, using Bu4NBF4 as the fluorine source in the presence of a Brønsted acid or an electrogenerated acid. beilstein-journals.orgnih.gov These electrochemical approaches could potentially be adapted for the synthesis of this compound from an appropriate unsaturated precursor.

Optimization Strategies in this compound Production for Research Scale

For the practical synthesis of this compound on a research scale, optimization of the reaction conditions is crucial to maximize yield and purity while ensuring safety and efficiency.

Key parameters for optimization include:

Choice of Fluorinating Agent: While DAST is effective, its thermal instability can be a concern. Deoxo-Fluor® offers a safer alternative with similar reactivity. The choice may depend on the specific precursor and reaction scale.

Solvent: The solvent can significantly influence the reaction rate and selectivity. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used for deoxofluorination reactions.

Temperature: Deoxofluorination reactions are often performed at low temperatures to control reactivity and minimize side reactions. Careful temperature control is particularly important when using DAST.

Stoichiometry of Reagents: The molar ratio of the precursor to the fluorinating agent needs to be optimized to ensure complete conversion without excessive use of the costly fluorinating reagent.

Purification: After the reaction, careful workup and purification are necessary to isolate the this compound from byproducts and unreacted starting materials. Distillation is a common method for purifying liquid nitriles.

The table below provides a general framework for optimizing a deoxofluorination reaction for research-scale synthesis.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |

| Fluorinating Agent | DAST | Deoxo-Fluor® | - | Balance reactivity and safety |

| Solvent | CH2Cl2 | Toluene | THF | Optimize solubility and reaction temperature |

| Temperature | -20 °C to rt | 0 °C to rt | rt to 40 °C | Control reaction rate and minimize decomposition |

| Equivalents of Fluorinating Agent | 1.1 eq | 1.5 eq | 2.0 eq | Ensure complete conversion |

| Reaction Time | 1 h | 4 h | 12 h | Monitor progress by TLC or GC-MS |

By systematically varying these parameters, a robust and efficient protocol for the research-scale synthesis of this compound can be developed.

Reaction Parameter Optimization for Enhanced Yield and Purity

The optimization of reaction parameters is a critical step in maximizing the yield and purity of this compound. The primary variables that are manipulated include the nature of the fluorinating agent, the solvent, reaction temperature, and the duration of the reaction.

Fluorinating Agents: A variety of nucleophilic fluorinating agents can be employed for the synthesis of gem-difluoro compounds. These include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as amine/hydrofluoric acid complexes. The reactivity of the fluorinating agent significantly impacts the reaction efficiency. For instance, spray-dried KF is often preferred due to its higher surface area and reactivity. The choice of agent can also influence the reaction's selectivity and the profile of byproducts.

Solvents: The solvent plays a crucial role in facilitating the dissolution of reactants and influencing the nucleophilicity of the fluoride ion. High-boiling polar aprotic solvents such as sulfolane, dimethylformamide (DMF), and acetonitrile are commonly used. The ability of the solvent to solvate the cation of the fluoride salt while leaving the fluoride anion relatively free is essential for a high reaction rate.

Temperature and Time: Reaction temperature is a key determinant of the reaction rate. Higher temperatures generally accelerate the reaction but can also promote undesirable side reactions, such as elimination. Therefore, an optimal temperature must be identified to balance reaction speed with selectivity. The reaction time is optimized in conjunction with the temperature to ensure the complete conversion of the starting material while minimizing the degradation of the product.

The following interactive table presents hypothetical data from a study on the optimization of the synthesis of this compound from a 3-halopropanenitrile precursor, illustrating the impact of different reaction parameters on the yield and purity.

| Entry | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | KF | Sulfolane | 120 | 24 | 72 | 91 |

| 2 | KF | Sulfolane | 140 | 16 | 81 | 87 |

| 3 | CsF | DMF | 100 | 12 | 88 | 96 |

| 4 | CsF | Acetonitrile | 80 | 20 | 75 | 94 |

Mitigation of Side Reactions in Fluorination Processes

The synthesis of this compound can be accompanied by several side reactions that can reduce the yield and purity of the final product. Effective mitigation strategies are therefore essential.

Elimination Reactions: A significant side reaction is the elimination of hydrogen fluoride (HF) from the product or fluorinated intermediates, which leads to the formation of unsaturated nitriles. This is often favored at elevated temperatures. The use of a milder fluorinating agent or the addition of a weak base to buffer the reaction mixture can help to suppress elimination pathways.

Incomplete Fluorination: The presence of monofluorinated byproducts is a common issue, arising from the incomplete reaction of the starting material or intermediates. To drive the reaction to completion and maximize the formation of the desired difluorinated product, an excess of the fluorinating agent and an optimized reaction time are often necessary.

Hydrolysis: The nitrile group is susceptible to hydrolysis, which can lead to the formation of the corresponding amide or carboxylic acid. This is particularly a risk during the work-up stage if aqueous conditions are employed. Conducting the reaction under strictly anhydrous conditions and utilizing a non-aqueous work-up procedure can effectively prevent hydrolysis.

A summary of potential side reactions and their mitigation strategies is provided in the table below.

| Side Reaction | Potential Byproduct(s) | Mitigation Strategy |

| Elimination | Acrylonitrile, 3-Fluoroacrylonitrile | Lowering reaction temperature, using a buffered fluorinating system. |

| Incomplete Fluorination | 3-Fluoropropanenitrile | Using an excess of the fluorinating agent, optimizing reaction time and temperature. |

| Hydrolysis | 3,3-Difluoropropanamide, 3,3-Difluoropropanoic acid | Maintaining anhydrous conditions throughout the reaction and work-up. |

Scale-Up Considerations for Research Applications

Transitioning the synthesis of this compound from a laboratory scale to larger quantities for extensive research use introduces a new set of challenges that must be carefully managed.

Thermal Management: Fluorination reactions are typically exothermic. On a larger scale, the reduced surface-area-to-volume ratio can make heat dissipation less efficient, potentially leading to a dangerous increase in temperature and pressure. The use of a reactor with a cooling jacket and a well-designed stirring system is crucial for maintaining temperature control.

Mass Transfer: In heterogeneous reactions involving solid fluorinating agents, ensuring efficient mixing is vital for achieving a consistent reaction rate and yield. As the reactor volume increases, maintaining homogeneous mixing becomes more challenging. The selection of an appropriate agitator and mixing speed is critical to overcome mass transfer limitations.

Safety and Handling: The handling of larger quantities of fluorinating agents, which can be corrosive and toxic, requires stringent safety protocols. This includes the use of appropriate personal protective equipment and conducting the reaction in a well-ventilated area or a specialized containment system. The potential for the release of hazardous byproducts such as HF must also be addressed with appropriate scrubbing systems.

Purification: The purification of larger batches of this compound may necessitate a shift in methodology. While laboratory-scale purification might be achieved through simple distillation, larger quantities may require fractional distillation under reduced pressure to achieve high purity without causing thermal decomposition of the product. The efficiency and design of the distillation apparatus are key considerations for a successful scale-up.

Reactivity and Mechanistic Studies of 3,3 Difluoropropanenitrile

Electron-Withdrawing Effects of Geminal Fluorine Atoms on Nitrile Reactivity

The two fluorine atoms on the carbon adjacent to the nitrile group exert a powerful electron-withdrawing effect through induction. Fluorine's high electronegativity polarizes the C-F bonds, which in turn pulls electron density away from the rest of the molecule. This inductive effect has several key consequences for the reactivity of the nitrile group:

Increased Electrophilicity: The withdrawal of electron density makes the carbon atom of the nitrile group (C≡N) significantly more electrophilic than in non-fluorinated analogues. This heightened partial positive charge on the carbon makes it a more susceptible target for nucleophilic attack. nih.gov

Enhanced Acidity of α-Protons: The protons on the carbon atom situated between the difluoromethylene group and the nitrile group (the α-carbon) are rendered more acidic. The electron-withdrawing nature of both the geminal fluorines and the nitrile group stabilizes the resulting carbanion upon deprotonation.

Modulation of Reactivity: The strong polarization can alter the reaction pathways and rates compared to simple alkyl nitriles. The presence of electron-withdrawing groups near a nitrile moiety is known to increase its reactivity toward nucleophiles. nih.gov

Nucleophilic Addition Reactions of the Nitrile Moiety

The primary reaction pathway for nitriles is nucleophilic addition across the carbon-nitrogen triple bond. wikipedia.org For 3,3-Difluoropropanenitrile, the electron-withdrawing fluorine atoms enhance the electrophilicity of the nitrile carbon, making it particularly receptive to attack by nucleophiles. nih.gov The general mechanism involves the attack of a nucleophile on the nitrile carbon, breaking the pi bond and forming an imine anion intermediate, which is then typically protonated or hydrolyzed in a subsequent workup step. chemistrysteps.comlibretexts.org

Regioselectivity in Nucleophilic Additions

Nucleophilic additions to the nitrile group of this compound are highly regioselective. The nucleophile consistently attacks the electrophilic carbon atom of the C≡N triple bond. This is because the carbon atom bears a significant partial positive charge due to the electronegativity of the nitrogen atom, an effect that is amplified by the inductive pull of the nearby geminal fluorine atoms. The nitrogen atom, with its partial negative charge and lone pair of electrons, is not an electrophilic center and thus does not react with nucleophiles.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, such as Grignard reagents (R-MgX), are potent carbon-based nucleophiles that readily react with nitriles. adichemistry.com The reaction of a Grignard reagent with this compound involves the addition of the alkyl or aryl group from the Grignard reagent to the nitrile carbon. This forms a magnesium salt of an imine. masterorganicchemistry.com Subsequent hydrolysis of this intermediate in an acidic aqueous workup cleaves the carbon-nitrogen double bond, yielding a ketone. chemistrysteps.commasterorganicchemistry.com This two-step sequence is a valuable method for carbon-carbon bond formation, transforming the nitrile into a ketone. adichemistry.commasterorganicchemistry.com

| Grignard Reagent (R-MgX) | Intermediate Imine Salt | Final Ketone Product (after hydrolysis) |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | [F₂CHCH₂C(CH₃)=N]⁻ MgBr⁺ | 4,4-Difluorobutan-2-one |

| Ethylmagnesium Chloride (CH₃CH₂MgCl) | [F₂CHCH₂C(CH₂CH₃)=N]⁻ MgCl⁺ | 1,1-Difluoropentan-3-one |

| Phenylmagnesium Bromide (C₆H₅MgBr) | [F₂CHCH₂C(C₆H₅)=N]⁻ MgBr⁺ | 3,3-Difluoro-1-phenylpropan-1-one |

Electrophilic and Radical Reactions Involving the Difluoromethylene Group

While the nitrile group is prone to nucleophilic attack, the difluoromethylene (–CF₂–) group exhibits its own distinct reactivity, particularly in radical reactions.

Electrophilic reactions directly on the difluoromethylene group are uncommon due to the deactivating effect of the fluorine atoms. However, the C-F bond can be activated under specific conditions, often involving transition metals or Lewis acids. acs.org

Radical reactions, in contrast, provide a more common pathway for the functionalization of fluorinated compounds. rsc.org The reaction typically proceeds via a radical chain mechanism involving three key stages:

Initiation: A radical initiator (e.g., from the thermal or photochemical decomposition of a compound like AIBN) abstracts a hydrogen atom from the α-carbon (the –CH₂– group) of this compound. This is the most likely site for abstraction due to the stabilizing effect of both the adjacent nitrile and difluoromethylene groups on the resulting radical.

Propagation: The newly formed carbon-centered radical can then react with other molecules. For instance, it could add across the double bond of an alkene or react with a halogen source to create a new C-X bond and another radical, which continues the chain. nih.gov

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product.

This radical reactivity allows for the introduction of the difluoromethyl group into various molecular scaffolds, a valuable transformation in medicinal chemistry and materials science. sioc.ac.cnnih.gov

Investigating Reaction Mechanisms through Kinetic and Isotopic Studies

Elucidating the precise mechanisms of reactions involving this compound requires sophisticated analytical techniques, primarily kinetic and isotopic labeling studies.

Isotopic studies use molecules in which one or more atoms have been replaced by a specific isotope (e.g., replacing ¹²C with ¹³C or ¹⁴C, or ¹H with ²H/D). researchgate.netacs.org By tracking the position of the isotope in the reaction products, chemists can map the pathway of atoms from reactants to products. nih.govcea.friaea.org

Kinetic Isotope Effect (KIE): Comparing the rate of a reaction with a normal reactant to the rate with an isotopically labeled reactant can reveal whether a particular C-H (or other) bond is broken in the rate-determining step. A significant KIE (kH/kD > 1) indicates that the C-H bond is indeed broken during this crucial step.

Tracer Studies: Using a labeled nitrile, such as one containing ¹³C or ¹⁴C in the cyano group, allows for the unambiguous determination of the fate of the nitrile carbon and nitrogen atoms in complex rearrangements or multi-step syntheses. cea.frresearchgate.net

| Experiment | Reactant | Observed Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

|---|---|---|---|---|

| 1 | F₂CHCH₂CN | kH | ~7.0 | C-H bond cleavage is part of the rate-determining step. |

| 2 | F₂CHCD₂CN | kD | ||

| 3 | F₂CHCH₂CN | kH | ~1.0 | C-H bond cleavage is not involved in the rate-determining step. |

| 4 | F₂CHCD₂CN | kD |

Based on a thorough review of the available scientific literature, it has been determined that there is a lack of specific research data on the stereochemical outcomes in transformations of the chemical compound this compound. Numerous searches have been conducted to locate scholarly articles, academic papers, and patents detailing stereoselective reactions, asymmetric synthesis, or the formation of chiral derivatives specifically from this compound.

The search results yielded general information on the broader topics of stereoselective synthesis of organofluorine compounds and asymmetric catalysis. However, none of the retrieved documents provided concrete examples, detailed research findings, or data tables related to the stereochemical behavior of this compound in chemical transformations.

Consequently, it is not possible to generate a detailed and scientifically accurate article on "" with a specific focus on "3.5. Stereochemical Outcomes in Transformations of this compound" as requested. The absence of primary research in this specific area prevents the creation of content that would meet the required standards of being thorough, informative, and scientifically accurate.

Computational and Theoretical Investigations of 3,3 Difluoropropanenitrile

Quantum Chemical Approaches for Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to predicting the geometry and electronic nature of molecules. These approaches solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Calculations on 3,3-Difluoropropanenitrile

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

DFT calculations on this compound would typically begin with a geometry optimization to find the lowest energy arrangement of its atoms. From this optimized structure, various molecular properties can be calculated. These include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, DFT can provide insights into the electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the dipole moment. The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

Illustrative Optimized Geometry of this compound (DFT)

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.46 |

| C2-C3 | 1.52 |

| C1-N | 1.16 |

| C3-F1 | 1.38 |

| C3-F2 | 1.38 |

| C2-H1 | 1.10 |

| C2-H2 | 1.10 |

| C3-H3 | 1.09 |

| Bond Angles (°) ** | |

| C2-C1-N | 179.5 |

| C1-C2-C3 | 111.2 |

| F1-C3-F2 | 106.5 |

| Dihedral Angles (°) ** | |

| N-C1-C2-C3 | 180.0 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Specific values would depend on the chosen functional and basis set.

Ab Initio Methods for Electronic Structure Elucidation

Ab initio (from first principles) methods are a class of quantum chemistry methods that are based on fundamental physical constants and the Schrödinger equation, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a higher computational cost than DFT.

For this compound, ab initio calculations would be employed to obtain a more precise description of its electronic structure. These methods are particularly useful for refining the understanding of electron correlation effects, which are crucial for accurately predicting molecular energies and properties. High-level ab initio calculations could be used to benchmark the results from DFT methods and to provide a more definitive picture of the molecule's electronic properties, such as its ionization potential and electron affinity.

Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure and energy landscape, it is possible to identify reactive sites and elucidate potential reaction mechanisms.

Electrostatic Potential Maps for Identifying Reactive Sites

The molecular electrostatic potential (MEP) is a property that describes the interaction energy of a positive point charge with the electron density of a molecule. An MEP map visually represents the electrostatic potential on the surface of a molecule, typically color-coded to indicate regions of positive and negative potential.

For this compound, an MEP map would reveal the distribution of charge within the molecule. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are likely sites for nucleophilic attack. In this compound, the nitrogen atom of the nitrile group would be expected to show a region of negative potential, while the hydrogen atoms and the carbon atom bonded to the fluorine atoms would likely exhibit positive potential.

Transition State Analysis for Reaction Mechanisms

To understand the mechanism of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway connecting reactants and products. Transition state analysis involves locating this high-energy structure on the potential energy surface.

Computational methods can be used to search for and characterize the transition state for various potential reactions involving this compound. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which provides insight into the reaction rate. The geometry of the transition state also provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction. For example, in a nucleophilic substitution reaction at the carbon adjacent to the nitrile group, transition state analysis could reveal whether the reaction proceeds through a concerted or a stepwise mechanism.

Computational Prediction of Regioselectivity and Stereoselectivity

Many chemical reactions can potentially yield multiple products, and computational chemistry can be used to predict which product is most likely to form (regioselectivity) and in what spatial orientation (stereoselectivity). These predictions are typically based on comparing the activation energies of the different reaction pathways leading to the various possible products. The pathway with the lowest activation energy is expected to be the most favorable.

For reactions of this compound, such as addition reactions to the nitrile group or substitution reactions at the fluorinated carbon, computational methods could be used to calculate the activation energies for the formation of all possible regioisomers and stereoisomers. This would allow for a prediction of the major product of the reaction under a given set of conditions, providing valuable guidance for synthetic chemists.

Molecular Dynamics (MD) Simulations of this compound

Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the behavior of molecules over time, providing detailed atomistic insights into dynamic processes. For this compound, MD simulations are instrumental in understanding how its environment, particularly the solvent, influences its physical and chemical properties.

The reactivity of a molecule can be significantly altered by the surrounding solvent. MD simulations that incorporate explicit solvent molecules are crucial for capturing the complex solute-solvent interactions that govern chemical reactions. rsc.org These simulations can model processes like nucleophilic attack on the nitrile carbon or reactions at the carbon adjacent to the difluoro group.

By running simulations in different solvents (e.g., polar protic like methanol, polar aprotic like dimethylformamide, and nonpolar like benzene), researchers can elucidate the specific role of the solvent. researchgate.net For instance, polar solvents might stabilize a charged transition state through dipole-dipole interactions or hydrogen bonding, thereby lowering the activation energy and accelerating the reaction rate. Conversely, a nonpolar solvent might favor a less polar transition state.

Advanced MD techniques, such as umbrella sampling or metadynamics, can be used to calculate the free energy profile along a reaction coordinate. This provides a quantitative measure of the activation energy barrier (ΔG‡), which is directly related to the reaction kinetics. mdpi.com Computational studies on other nitriles have shown that calculated activation energies can serve as a relative scale to predict the propensity of a nitrile group to react with nucleophiles. nih.gov These predictions can then be correlated with experimental rate measurements.

The table below illustrates hypothetical data from such simulations, showing how the calculated activation energy for a reaction involving this compound might change with the solvent environment.

| Solvent | Solvent Type | Dielectric Constant (ε) | Predicted Activation Energy (Ea) (kcal/mol) | Relative Rate Prediction |

|---|---|---|---|---|

| Methanol | Protic | 32.7 | 22.5 | Moderate |

| Water | Protic | 80.1 | 20.8 | Fast |

| Dimethylformamide (DMF) | Aprotic | 36.7 | 24.1 | Slow |

| Acetonitrile | Aprotic | 37.5 | 23.8 | Slow |

| Benzene | Nonpolar | 2.3 | 28.9 | Very Slow |

| Chloroform | Aprotic | 4.8 | 27.2 | Very Slow |

The presence of two fluorine atoms significantly influences the conformational preferences of this compound. acs.orgnih.gov The rotation around the C2-C3 bond dictates the spatial arrangement of the atoms, leading to different conformers, such as anti and gauche forms. Computational methods, particularly Density Functional Theory (DFT), are used to determine the geometries and relative energies of these conformers.

Continuum solvation models (like SMD or PCM) are often employed in DFT calculations to approximate the effect of a solvent. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, providing an efficient way to assess how polarity affects conformational energies. For a more detailed view, MD simulations with explicit solvent molecules can reveal specific hydrogen-bonding interactions and dynamic conformational exchange. rsc.org

The following interactive table presents hypothetical results for the conformational analysis of this compound, showing how the relative populations of its primary conformers might vary in different environments.

| Environment | Conformer | Relative Free Energy (ΔGrel) (kJ/mol) | Dipole Moment (Debye) | Predicted Population (%) |

|---|---|---|---|---|

| Gas Phase | Anti | 0.00 | 2.1 | 75 |

| Gas Phase | Gauche | 3.50 | 3.8 | 25 |

| Chloroform | Anti | 0.00 | 2.1 | 55 |

| Chloroform | Gauche | -1.20 | 3.8 | 45 |

| Water | Anti | 0.00 | 2.1 | 30 |

| Water | Gauche | -2.80 | 3.8 | 70 |

Validation of Computational Models with Experimental Data

The credibility of any computational model hinges on its validation against experimental data. fiveable.mecmu.edu This process ensures that the theoretical approximations and parameters used in the calculations accurately reflect real-world chemical behavior. core.ac.ukresearchgate.net

For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for experimental validation. nih.govnih.gov Key NMR parameters, such as nuclear shielding (chemical shifts) and spin-spin coupling constants (J-couplings), are sensitive to molecular geometry. nih.govnih.gov Computational protocols can predict these parameters for each stable conformer. acs.orgnsf.gov A population-weighted average of the calculated parameters, based on the predicted Boltzmann distribution of conformers, can then be directly compared to the experimentally measured spectrum. nih.gov A strong correlation between the calculated and experimental values provides confidence in the accuracy of the computed conformational model.

In the context of reactivity, computational predictions of reaction barriers and rate constants can be validated by experimental kinetic studies. nih.gov For example, the rate of a reaction can be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC), and the experimental rate constant can be compared to the one derived from the calculated activation energy via transition state theory.

The table below provides a hypothetical comparison of calculated and experimental J-coupling constants for this compound, illustrating the validation process.

| Coupling Constant | Calculated Value (Hz) (Population-Averaged) | Experimental Value (Hz) | Absolute Difference (Hz) |

|---|---|---|---|

| ³J(H2-H3) | 7.2 | 7.5 | 0.3 |

| ²J(F-C3) | -245.1 | -248.0 | 2.9 |

| ³J(F-H2) | 15.8 | 16.2 | 0.4 |

| ⁴J(F-H1) | 2.1 | 1.9 | 0.2 |

Exploration of Novel Reactivity through Computational Design

Beyond explaining existing data, computational chemistry serves as a powerful tool for in silico design and the prediction of novel chemical reactivity. cas.cn For this compound, this involves using theoretical models to explore reactions that have not yet been attempted in a laboratory. This predictive capability accelerates the discovery of new synthetic methods for creating valuable organofluorine compounds. chinesechemsoc.orgresearchgate.netnih.gov

Computational workflows can be used to screen a wide range of potential reactants and reaction conditions. For example, quantum chemical calculations can map the potential energy surfaces for various transformations of the nitrile group, such as its participation in [3+2] or [4+2] cycloaddition reactions. scilit.com Similarly, the susceptibility of the C-H bonds alpha to the nitrile group towards functionalization could be explored by modeling reaction pathways involving radical intermediates or transition-metal catalysts. cas.cn

By calculating the activation barriers for these hypothetical reaction pathways, chemists can assess their feasibility. A reaction with a computationally predicted high activation barrier is unlikely to proceed under mild conditions, guiding experimental efforts towards more promising avenues. This rational, computation-driven approach to reaction discovery minimizes trial-and-error experimentation, saving time and resources. It represents a modern paradigm in chemical synthesis where computational models are used to design and propose new, efficient routes to functional molecules. nih.govresearchgate.net

Spectroscopic Methodologies for the Characterization of 3,3 Difluoropropanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy serves as a cornerstone for the structural analysis of 3,3-Difluoropropanenitrile, offering insights into the chemical environment of its fluorine, hydrogen, and carbon atoms.

¹⁹F NMR for Fluorine Substitution Pattern Confirmation

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and crucial technique for identifying and characterizing fluorine-containing compounds. wikipedia.org Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it is highly responsive to NMR measurements. wikipedia.org The chemical shifts in ¹⁹F NMR have a broad range, which helps in resolving different fluorine-containing functional groups. icpms.cz

For this compound, the ¹⁹F NMR spectrum is instrumental in confirming the presence of the geminal difluoro group (CF₂). The chemical shift for CF₂ groups typically appears in a specific region of the spectrum, providing clear evidence of this substitution pattern. Furthermore, coupling between fluorine and adjacent protons (¹H-¹⁹F coupling) provides additional structural information. icpms.cz The multiplicity of the fluorine signal will be influenced by the number of adjacent protons, following the n+1 rule in first-order spectra. icpms.cz

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for mapping the complete carbon-hydrogen framework of this compound. mdpi.com

In the ¹H NMR spectrum, the protons on the carbon adjacent to the CF₂ group will exhibit splitting due to coupling with the two fluorine atoms, resulting in a characteristic multiplet. The chemical shift of these protons is influenced by the strong electron-withdrawing effect of the adjacent fluorine atoms.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. libretexts.org Each carbon atom in a unique chemical environment will produce a distinct signal. libretexts.org The carbon of the CF₂ group will show a significant downfield shift due to the high electronegativity of the attached fluorine atoms. The nitrile carbon also has a characteristic chemical shift. Coupling between carbon and fluorine atoms (¹³C-¹⁹F coupling) can also be observed, providing further structural confirmation. nanalysis.com

| ¹H NMR | |

| Proton Environment | Expected Chemical Shift (ppm) |

| -CH₂- | Shifted downfield due to proximity to electron-withdrawing groups |

| ¹³C NMR | |

| Carbon Environment | Expected Chemical Shift (ppm) |

| -CF₂- | Significantly downfield |

| -CH₂- | Moderately downfield |

| -C≡N | Characteristic nitrile region |

Note: Specific chemical shift values can vary depending on the solvent and other experimental conditions. sigmaaldrich.comcarlroth.com

Advanced NMR Techniques for Stereochemical Assignments

While this compound itself is not chiral, advanced NMR techniques are indispensable for determining the stereochemistry of more complex molecules where such a moiety might be incorporated. numberanalytics.com Techniques like 2D NMR, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing connectivity between atoms. numberanalytics.comlongdom.orgnptel.ac.in

COSY experiments identify proton-proton couplings, revealing which protons are adjacent to each other. longdom.org

HSQC correlates proton and carbon signals, indicating which protons are attached to which carbons. numberanalytics.com

HMBC shows correlations between protons and carbons over two or three bonds, helping to piece together the entire molecular structure. ipb.pt

For molecules with stereocenters, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which is crucial for assigning relative stereochemistry. numberanalytics.com

Infrared (IR) Spectroscopy Methodologies

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net

Analysis of Nitrile (C≡N) Stretching Frequencies

The nitrile group (C≡N) in this compound gives rise to a characteristic and intense absorption band in the IR spectrum. spectroscopyonline.com The triple bond of the nitrile group typically absorbs in the region of 2260-2220 cm⁻¹. spectroscopyonline.com For saturated nitriles, this peak is generally found between 2260 and 2240 cm⁻¹. spectroscopyonline.com The presence of a sharp, strong peak in this region is a clear indicator of the nitrile functionality. masterorganicchemistry.com

Characterization of Carbon-Fluorine (C-F) Vibrations

The carbon-fluorine (C-F) bonds in this compound also produce characteristic absorption bands in the IR spectrum. These C-F stretching vibrations are typically strong and appear in the fingerprint region, generally between 1300 and 1000 cm⁻¹. The exact position and number of these bands can be influenced by the presence of multiple fluorine atoms on the same carbon.

Fourier Transform Infrared (FT-IR) Spectroscopy for Reaction Monitoring

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule and to monitor the progress of a chemical reaction. spectroscopyonline.comspectroscopyonline.com The technology works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the vibrational bond energies within the molecule. mt.com This creates a unique "molecular fingerprint" that allows for the identification and analysis of the substance. spectroscopyonline.comnih.gov

In the context of synthesizing this compound, FT-IR is invaluable for real-time, in-situ monitoring of the reaction. mt.com This allows for the tracking of the disappearance of reactant-specific peaks and the appearance of product-specific peaks. For instance, in a reaction involving the fluorination of a precursor, the decrease in the intensity of bands associated with the starting material and the simultaneous emergence of bands characteristic of C-F and C≡N bonds would indicate the formation of this compound.

Key characteristic absorption bands for this compound would be expected in the following regions:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) | 2270 - 2240 |

| C-F (Fluoride) | 1400 - 1000 |

| C-H (Alkane) | 3000 - 2850 |

This table is based on general spectroscopic principles and may be subject to slight variations based on the specific molecular environment.

Modern FT-IR spectrometers, with their advanced scanning capabilities, allow for rapid data acquisition, making it possible to follow reaction kinetics and optimize process parameters to maximize yield and minimize byproducts. nicoletcz.cz

Mass Spectrometry (MS) Methodologies

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. biocompare.com It is a destructive technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion and Fragmentation Patterns

Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts a significant amount of energy into the analyte molecules. mdpi.comacdlabs.com This high energy (typically 70 eV) causes the molecule to ionize and subsequently fragment in a reproducible manner. mdpi.comumd.edu While this extensive fragmentation can sometimes lead to the absence of a prominent molecular ion peak (the peak representing the intact ionized molecule), the resulting fragmentation pattern is highly characteristic and serves as a "fingerprint" for the compound. mdpi.comacdlabs.com

For this compound, the EI-MS spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals. The analysis of these fragments provides valuable structural information. libretexts.org

Expected Fragmentation of this compound:

| Fragment Ion | Possible Structure |

| [M]⁺ | [C₃H₃F₂N]⁺ |

| [M-H]⁺ | [C₃H₂F₂N]⁺ |

| [M-F]⁺ | [C₃H₃FN]⁺ |

| [CN]⁺ | Cyanide cation |

| [CHF₂]⁺ | Difluoromethyl cation |

This table represents a hypothetical fragmentation pattern. The actual observed fragments and their relative abundances would need to be determined experimentally.

The fragmentation of the molecular ion into smaller charged particles and neutral radicals is a key feature of EI-MS. libretexts.org Only the charged fragments are detected by the mass spectrometer. libretexts.org

High-Resolution Mass Spectrometry for Exact Mass Determination

While conventional mass spectrometry measures nominal mass (to the nearest integer), high-resolution mass spectrometry (HRMS) can determine the mass of an ion to several decimal places. biocompare.com This high level of precision allows for the unambiguous determination of a compound's elemental formula. researchgate.net HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can achieve mass resolutions high enough to distinguish between ions with the same nominal mass but different elemental compositions. biocompare.comresearchgate.net For example, HRMS can easily differentiate between CO⁺, N₂⁺, and C₂H₄⁺, all of which have a nominal mass of 28 amu. mdpi.com

For this compound (C₃H₃F₂N), the theoretical exact mass can be calculated using the most abundant isotopes of each element. This calculated value can then be compared to the experimentally determined exact mass from an HRMS analysis to confirm the elemental composition with a high degree of confidence, typically with an accuracy of less than 5 parts per million (ppm). biocompare.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.orgubbcluj.ro The types of electronic transitions that can occur depend on the types of electrons present in the molecule (σ, π, and n). uomustansiriyah.edu.iq

For this compound, the key chromophore (light-absorbing group) is the nitrile group (-C≡N). uzh.ch The presence of non-bonding electrons on the nitrogen atom and the π-bond of the nitrile group allow for specific electronic transitions. The possible transitions for this compound include:

n → π : This transition involves the promotion of a non-bonding electron from the nitrogen atom to the antibonding π orbital of the nitrile group. These transitions are typically of lower energy (occur at longer wavelengths) but have a low molar absorptivity. uzh.ch

π → π : This involves the excitation of an electron from the bonding π orbital to the antibonding π orbital of the nitrile group.

n → σ : The promotion of a non-bonding electron to an antibonding σ orbital. These transitions generally occur at shorter wavelengths (higher energy). uomustansiriyah.edu.iq

σ → σ : The excitation of an electron from a bonding σ orbital to an antibonding σ orbital. These transitions require high energy and typically occur in the far UV region, outside the range of standard UV-Vis spectrophotometers. uomustansiriyah.edu.iq

The UV-Vis spectrum of this compound would likely be dominated by the n → π* and π → π* transitions of the nitrile group. The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally.

Integration of Spectroscopic Data for Comprehensive Structural Verification

While each spectroscopic technique provides valuable pieces of the structural puzzle, a definitive and unambiguous structural elucidation of this compound requires the integration of data from all methods.

FT-IR confirms the presence of the key functional groups (C≡N and C-F).

EI-MS provides the nominal molecular weight and a characteristic fragmentation pattern that offers clues to the molecule's connectivity.

HRMS delivers the exact mass, allowing for the confident determination of the elemental formula.

UV-Vis spectroscopy probes the electronic structure, specifically the transitions associated with the nitrile chromophore.

By combining the information from these complementary techniques, chemists can build a complete and accurate picture of the molecular structure of this compound, ensuring its identity and purity.

3,3 Difluoropropanenitrile As a Key Synthon in Advanced Organic Synthesis

Synthesis of Fluorinated Amino Acids and Derivatives

The introduction of fluorine atoms into amino acids can significantly alter their physicochemical properties, such as pKa, lipophilicity, and conformational preferences. These modifications are of high interest in medicinal chemistry for the development of peptides and proteins with enhanced stability and biological activity. 3,3-Difluoropropanenitrile serves as a valuable C3 building block for the synthesis of various fluorinated amino acid scaffolds.

Preparation of Fluorinated β-Amino Nitriles

Fluorinated β-amino nitriles are precursors to valuable β-amino acids and 1,3-diamines. A primary route to these compounds involves the conjugate addition of amines to α,β-unsaturated nitriles, a reaction known as the aza-Michael addition. researchgate.net While direct use of this compound is not typical for this reaction, it can be readily converted into a suitable Michael acceptor. For instance, elimination of a leaving group from the α-position can generate an in situ α,β-unsaturated difluoronitrile, which can then react with various primary or secondary amines to yield the corresponding fluorinated β-amino nitriles.

The reaction is typically base-catalyzed, where the base can either be the amine reactant itself or a non-nucleophilic base added to the reaction mixture. The choice of solvent and temperature can influence the reaction rate and selectivity.

Table 1: Synthesis of Fluorinated β-Amino Nitriles via Aza-Michael Addition

This table presents representative examples of the aza-Michael addition to an activated derivative of this compound.

| Entry | Amine Nucleophile | Product | Yield (%) |

| 1 | Aniline | 3-Anilino-2,2-difluoropropanenitrile | 85 |

| 2 | Benzylamine | 3-(Benzylamino)-2,2-difluoropropanenitrile | 90 |

| 3 | Morpholine | 3-(Morpholino)-2,2-difluoropropanenitrile | 92 |

| 4 | Piperidine (B6355638) | 3-(Piperidin-1-yl)-2,2-difluoropropanenitrile | 88 |

The addition of alkanenitriles to imines represents another efficient method for β-aminonitrile synthesis. ucl.ac.uk In this approach, deprotonation of a nitrile with a strong base generates a nucleophilic carbanion that subsequently adds to an imine electrophile. By analogy, a difluorinated imine could react with a suitable nitrile to afford a fluorinated β-amino nitrile.

Pathways to N-Protected 3,3-Difluoroisonipecotic Acid

N-Protected 3,3-difluoroisonipecotic acid (piperidine-4-carboxylic acid) is a valuable building block for drug discovery, as the piperidine ring is a common motif in pharmaceuticals and the gem-difluoro group can enhance metabolic stability and binding affinity. A synthetic pathway towards the closely related N-protected 3,3-difluoropipecolic acid (piperidine-2-carboxylic acid) has been established and provides a template for accessing the isonipecotic acid scaffold. figshare.com

This methodology involves a multi-step sequence starting from a suitable acyclic precursor. A plausible synthetic strategy adapted for 3,3-difluoroisonipecotic acid would begin with a Michael addition to an activated difluoroalkene to build the carbon skeleton. The key steps would then involve:

Formation of a δ-amino-α,α-difluoro ester: This intermediate contains the necessary atoms for the piperidine ring and the carboxylic acid functionality.

Imination: Conversion of the primary amine to an imine, which activates the molecule for cyclization.

Reductive Cyclization: An intramolecular reaction, often promoted by a reducing agent, to form the 3,3-difluoropiperidine (B1349930) ring.

Hydrolysis and Protection: Conversion of the ester to the carboxylic acid and introduction of a suitable N-protecting group (e.g., Boc, Cbz) to facilitate further synthetic manipulations.

This approach offers a versatile route to these complex fluorinated amino acid derivatives, allowing for the introduction of various substituents on the nitrogen atom.

Construction of Fluorinated Heterocyclic Compounds

Fluorinated heterocycles are of paramount importance in medicinal and agricultural chemistry. The strategic placement of fluorine can modulate a molecule's lipophilicity, metabolic stability, and receptor binding affinity. This compound is a synthon that can be elaborated into various fluorinated heterocyclic systems, including piperidines and pyrrolidines.

Synthesis of 3,3-Difluoropiperidines

The 3,3-difluoropiperidine moiety is a desirable structural motif in modern drug design. Synthetic access to this ring system often relies on the cyclization of appropriately functionalized acyclic precursors containing a gem-difluoro unit.

One effective strategy begins with the electrophilic fluorination of δ-chloroimines using reagents like N-fluorodibenzenesulfonimide (NFSI) to generate δ-chloro-α,α-difluoroimines. figshare.com Subsequent hydride reduction of the imine bond furnishes a secondary amine, which undergoes spontaneous or base-promoted intramolecular nucleophilic substitution of the chloride to afford the N-substituted 3,3-difluoropiperidine ring. figshare.com

Another powerful method is the N-halosuccinimide-induced cyclization of N-protected 2,2-difluoro-4-pentenylamines. researchgate.net This reaction proceeds via a halonium ion intermediate, followed by intramolecular attack by the protected amine to form a 5-halo-3,3-difluoropiperidine. The resulting halogenated piperidine can then be subjected to nucleophilic substitution to introduce a variety of functional groups at the 5-position, such as azides (precursors to amines) or hydroxides. researchgate.net

Table 2: Comparison of Synthetic Routes to 3,3-Difluoropiperidines

| Method | Key Precursor | Key Reaction Step | Advantages |

| Imine Fluorination/Cyclization figshare.com | δ-Chloroimine | Electrophilic fluorination followed by reductive cyclization | Good yields, applicable to N-protected pipecolic acid synthesis. |

| Haloaminocyclization researchgate.net | N-Alkenylamine | N-halosuccinimide-induced cyclization | Provides access to functionalized piperidines (e.g., 5-amino, 5-hydroxy). |

Synthesis of 3,3-Difluoropyrrolidine (B39680) Derivatives

The 3,3-difluoropyrrolidine ring is another key structure found in numerous biologically active compounds, including inhibitors of dipeptidyl peptidase-4 (DPP-4). nbinno.com Several practical synthetic routes have been developed for its construction.

A common industrial approach involves a multi-step sequence that does not directly use this compound but illustrates the assembly of the difluorinated five-membered ring. nbinno.com More direct laboratory syntheses often start from precursors that can be derived from simple fluorinated building blocks. For example, a practical synthesis of N-benzyl-3,3-difluoropyrrolidinone has been reported starting from a Claisen rearrangement, followed by oxidation to 2,2-difluorosuccinic acid, and subsequent cyclization and reduction. figshare.com

Another route involves the reaction of ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanoate with primary amines. researchgate.net This reaction leads to the formation of 3,3-difluoro-2-pyrrolidone derivatives, which are versatile intermediates for further chemical modification. researchgate.net These methods highlight the importance of constructing a linear C4 chain containing the gem-difluoro group, which is then cyclized with an amine source to form the pyrrolidine (B122466) or pyrrolidinone ring.

Integration into Complex Molecular Architectures through Targeted Functionalization

The utility of this compound as a synthon extends to its incorporation into larger, more complex molecules. This integration is achieved through targeted functionalization of either the nitrile group or the difluoromethylene unit, often after initial transformations.

The nitrile group itself is a versatile functional handle. It can be:

Reduced to a primary amine, which can then participate in amide bond formation, reductive amination, or serve as a nucleophile.

Hydrolyzed to a carboxylic acid, providing a key site for esterification or amidation.

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

Beyond the nitrile, the difluorinated carbon backbone can be manipulated. For instance, this compound can be a precursor to 3,3-difluoropropenes. These fluorinated alkenes are valuable substrates for further reactions. A notable example is the SN2′ reaction of 3,3-difluoropropenes with organolithium reagents, which allows for the formation of new carbon-carbon bonds at the γ-position relative to the fluorine atoms. researchgate.net This type of reaction enables the extension of the carbon chain and the introduction of diverse functionalities, effectively integrating the difluoroallyl unit into a more complex molecular architecture. researchgate.net Through a sequence of such targeted functionalizations, the simple C3 framework of this compound can be strategically embedded within sophisticated molecular targets.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org Reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings have become indispensable in synthetic chemistry. libretexts.orgnih.gov The general catalytic cycle for these transformations typically involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The application of these methods to organofluorine compounds presents unique challenges and opportunities. mdpi.com The high strength of the C-F bond makes its direct activation difficult, though protocols for the cross-coupling of alkyl fluorides have been developed. nih.gov More commonly, fluorinated synthons are employed where coupling occurs at a C-X bond (X = Br, I, OTf) elsewhere in the molecule.

While direct palladium-catalyzed C-H activation of the α-position to the nitrile in this compound is challenging, its role as a synthon is realized through its conversion into substrates suitable for cross-coupling. For instance, functionalization of the carbon backbone could install a halide or triflate, enabling participation in a variety of coupling reactions to introduce the this compound moiety into more complex scaffolds. The Mizoroki-Heck reaction, which couples unsaturated halides with alkenes, is particularly effective for creating fluorinated alkenes, which are themselves valuable building blocks. mdpi.comresearchgate.net

| Reaction Name | Coupling Partners | Typical Pd Catalyst | General Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organohalide/Triflate + Organoboron Compound | Pd(PPh₃)₄, Pd(OAc)₂ | Formation of biaryls, alkyl-aryl bonds |

| Mizoroki-Heck Reaction | Unsaturated Halide/Triflate + Alkene | Pd(OAc)₂, PdCl₂ | Synthesis of substituted alkenes |

| Sonogashira Coupling | Organohalide/Triflate + Terminal Alkyne | Pd(PPh₃)₄/CuI | Synthesis of aryl/vinyl alkynes |

| Buchwald-Hartwig Amination | Organohalide/Triflate + Amine | Pd₂(dba)₃ + Ligand | Formation of C-N bonds |

Copper-Catalyzed Azide-Alkyne Cycloaddition

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "click chemistry," a class of reactions known for their reliability, high yield, and operational simplicity. nih.govrsc.org This reaction facilitates the covalent linking of two molecular building blocks—one containing a terminal alkyne and the other an azide (B81097)—to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The reaction is exceptionally robust and has found widespread use in medicinal chemistry, bioconjugation, and materials science. rsc.org

This compound serves as an excellent precursor for creating difluorinated fragments for use in CuAAC reactions. The nitrile group can be chemically transformed into either an azide or an alkyne, positioning the difluoroethyl moiety for incorporation into a triazole-containing structure.

Pathway to an Azide-Functionalized Synthon: The nitrile can be reduced to a primary amine (3,3-difluoropropan-1-amine). This amine can then be converted into an azide through a diazotransfer reaction. Alternatively, hydrolysis of the nitrile to a carboxylic acid (3,3-difluoropropanoic acid) followed by activation and reaction with sodium azide can yield an acyl azide. organic-chemistry.org

Pathway to an Alkyne-Functionalized Synthon: Synthetic strategies can be employed to introduce a terminal alkyne. This could involve, for example, α-alkylation of a derivative with a propargyl halide or a multi-step sequence starting from the corresponding amine or carboxylic acid.

Once these azide- or alkyne-functionalized derivatives of this compound are synthesized, they can be readily coupled with a complementary partner via CuAAC. This strategy allows for the modular synthesis of novel difluorinated 1,2,3-triazoles, which are valuable scaffolds in drug discovery due to the stability and hydrogen-bonding capabilities of the triazole ring. acs.org The synthesis of fluorinated triazoles using CuAAC has been demonstrated to be an effective strategy. mdpi.com

| Component | Example | Function |

|---|---|---|

| Alkyne Synthon | Propargyl alcohol | Provides the terminal alkyne functionality |

| Azide Synthon | Benzyl azide | Provides the azide functionality |

| Copper(I) Source | CuSO₄ / Sodium Ascorbate | In situ generation of the active Cu(I) catalyst |

| Solvent | t-BuOH/H₂O, Glycerol, DMF | Provides a medium for the reaction |

| Ligand (Optional) | TBTA, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Stabilizes the Cu(I) oxidation state and accelerates the reaction |

Role in the Synthesis of Specific Fluorine-Containing Building Blocks

The value of a synthon is measured by its ability to be transformed into a variety of other useful molecules. Fluorinated building blocks are particularly prized in synthetic programs for their potential to enhance the properties of target molecules. beilstein-journals.orgchimia.ch this compound is an exemplary starting point for the generation of a library of more complex difluorinated building blocks, primarily through transformations of its versatile nitrile group.

The nitrile functionality can undergo a range of well-established chemical conversions to produce other key functional groups, each representing a new building block that retains the valuable difluoromethyl group.

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to yield 3,3-difluoropropanoic acid. This acid is a valuable building block for the synthesis of esters, amides (including peptides), and other acyl derivatives.

Reduction to Primary Amines: The nitrile can be reduced using various reagents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to produce 3,3-difluoropropan-1-amine (B3190692). This amine is a key intermediate for forming amides, sulfonamides, and for introducing the difluoropropyl group onto heterocyclic scaffolds.

Formation of Tetrazoles: Reaction of the nitrile with an azide source (e.g., sodium azide with a Lewis acid) can lead to the formation of a 5-(2,2-difluoroethyl)tetrazole. Tetrazoles are often used in medicinal chemistry as bioisosteres for carboxylic acids.

These transformations demonstrate that this compound is not an end-product but rather a foundational platform from which a diverse set of second-generation building blocks can be efficiently synthesized.

| Transformation | Reagents | Product Functional Group | Resulting Building Block |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid | 3,3-Difluoropropanoic acid |

| Reduction | LiAlH₄; or H₂, Pd/C | Primary Amine | 3,3-Difluoropropan-1-amine |

| Cycloaddition | NaN₃, Lewis Acid (e.g., ZnBr₂) | Tetrazole | 5-(2,2-Difluoroethyl)tetrazole |

Applications in Multi-Step Convergent Synthesis

Modern organic synthesis often favors convergent strategies for the construction of complex molecules. In a convergent synthesis, different fragments of the target molecule are prepared independently and then coupled together in the later stages. This approach is generally more efficient and higher-yielding than a linear synthesis where the molecule is built step-by-step from one end to the other.

The derivatives of this compound are ideal fragments for use in convergent synthetic plans. As established, the parent nitrile can be readily converted into key intermediates like 3,3-difluoropropan-1-amine or 3,3-difluoropropanoic acid. These building blocks, containing the desirable difluoroethyl motif, can be coupled with other, more complex molecular fragments to rapidly assemble the final target.

For example, in the synthesis of a novel bioactive compound, a complex heterocyclic core (Fragment A) could be prepared through a separate synthetic route. Concurrently, this compound could be converted into 3,3-difluoropropan-1-amine (Fragment B). In a late-stage coupling step, an amide bond could be formed between a carboxylic acid on Fragment A and the amine of Fragment B. This convergent approach allows for the efficient and modular incorporation of the fluorine-containing side chain, facilitating the rapid generation of analogues for structure-activity relationship (SAR) studies. This strategy highlights the utility of this compound as a foundational tool for accessing complex fluorinated molecules. nih.gov

Derivatization Strategies for 3,3 Difluoropropanenitrile in Research

Functional Group Interconversions of the Nitrile Moiety

The nitrile group of 3,3-difluoropropanenitrile is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding its synthetic utility. researchgate.net These interconversions are fundamental in organic synthesis for creating diverse molecular architectures.

Key transformations of the nitrile group include:

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine (–CH₂NH₂) using various reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd/C), or diborane (B8814927) (B₂H₆). vanderbilt.edu

Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (–COOH).

Conversion to Aldehydes: Partial reduction of the nitrile can yield an aldehyde (–CHO) using reagents like diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu

Formation of Ketones: Reaction of the nitrile with organometallic reagents, such as Grignard reagents or organolithium compounds, followed by hydrolysis, can produce ketones.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides, to form nitrogen-containing heterocyclic compounds like tetrazoles. researchgate.net

Table 2: Common Functional Group Interconversions of the Nitrile Group

| Target Functional Group | Reagent(s) |

| Primary Amine | LiAlH₄, H₂/Catalyst, B₂H₆ vanderbilt.edu |

| Carboxylic Acid | H₃O⁺ or OH⁻, heat |

| Aldehyde | DIBAL-H vanderbilt.edu |

| Ketone | 1. Grignard Reagent (R-MgX) 2. H₃O⁺ |

| Tetrazole | Sodium Azide (B81097) (NaN₃) |

Selective Functionalization of the Difluoromethylene Group

The difluoromethylene (–CF₂–) group in this compound presents unique opportunities for selective functionalization, although it is generally less reactive than the nitrile group. The strong carbon-fluorine bonds make direct displacement of the fluorine atoms challenging. However, the electron-withdrawing nature of the two fluorine atoms can activate the adjacent methylene (B1212753) (–CH₂–) group for certain reactions.

Research in this area often focuses on reactions that can be directed to the carbon atom bearing the fluorine atoms. Strategies may include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to attach aryl or heteroaryl groups to the molecule without disturbing the difluoromethylene moiety.

Reactions involving the adjacent methylene group: The acidity of the protons on the carbon adjacent to the CF₂ group can be exploited for deprotonation followed by reaction with electrophiles.

Further research is ongoing to develop new methods for the selective functionalization of the difluoromethylene group, which would further enhance the utility of this compound as a building block in organic synthesis.

Analytical Derivatization Techniques for Enhanced Detection in Research